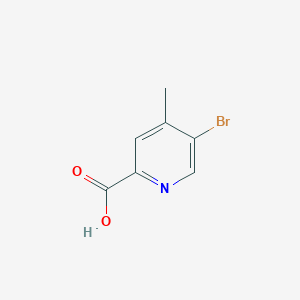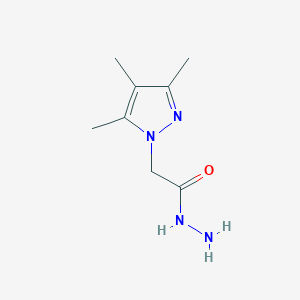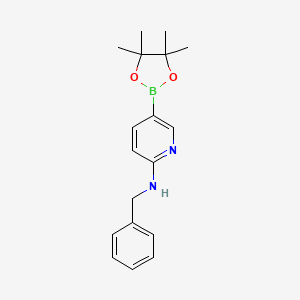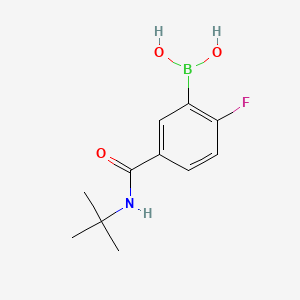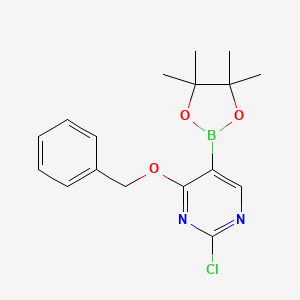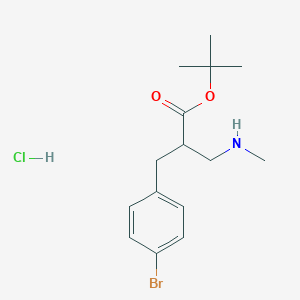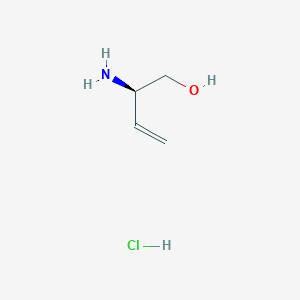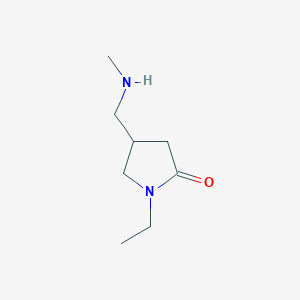
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
説明
“1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C8H16N2O . It is a heterocyclic compound, specifically a pyrrolidinone, which is a class of compounds containing a pyrrolidine (a five-membered ring with four carbon atoms and one nitrogen atom) substituted with a ketone functional group .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” includes a pyrrolidine ring substituted with an ethyl group, a methylamino group, and a ketone functional group . The molecular weight of the compound is 156.23 .Physical And Chemical Properties Analysis
“1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one” is a solid compound . Its InChI string is “1S/C8H16N2O/c1-3-10-6-7 (5-9-2)4-8 (10)11/h7,9H,3-6H2,1-2H3” and its InChI key is "ULMIVQRUJOTETO-UHFFFAOYSA-N" .科学的研究の応用
Neuroprotection and Anti-neuroinflammatory Agents
- Summary of the Application : The compound is used in the synthesis of novel triazole-pyrimidine hybrids, which have potential applications as neuroprotective and anti-neuroinflammatory agents .
- Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Antimicrobial Activity
- Summary of the Application : Pyrrolidin-2-one derivatives have been found to exhibit antimicrobial activity .
- Methods of Application or Experimental Procedures : The antimicrobial activity of these compounds is typically evaluated using standard microbiological techniques, such as disk diffusion assays and minimum inhibitory concentration (MIC) tests .
- Results or Outcomes : Pyrrolidin-2-one derivatives have shown promising results against a variety of bacterial and fungal pathogens .
Anticancer Activity
- Summary of the Application : Certain pyrrolidin-2-one derivatives have demonstrated anticancer activity .
- Methods of Application or Experimental Procedures : The anticancer activity of these compounds is typically evaluated using cell viability assays, apoptosis assays, and other molecular biology techniques .
- Results or Outcomes : Some pyrrolidin-2-one derivatives have shown significant cytotoxicity against various cancer cell lines .
Antidepressant Activity
- Summary of the Application : Certain pyrrolidin-2-one derivatives have demonstrated antidepressant activity .
- Methods of Application or Experimental Procedures : The antidepressant activity of these compounds is typically evaluated using behavioral assays in animal models, such as the forced swim test and the tail suspension test .
- Results or Outcomes : Some pyrrolidin-2-one derivatives have shown significant antidepressant effects in these tests .
Anti-HCV Activity
- Summary of the Application : Certain pyrrolidin-2-one derivatives have demonstrated activity against the hepatitis C virus (HCV) .
- Methods of Application or Experimental Procedures : The anti-HCV activity of these compounds is typically evaluated using cell culture-based assays .
- Results or Outcomes : Some pyrrolidin-2-one derivatives have shown significant inhibitory effects on HCV replication .
Safety And Hazards
特性
IUPAC Name |
1-ethyl-4-(methylaminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10-6-7(5-9-2)4-8(10)11/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIVQRUJOTETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672373 | |
| Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one | |
CAS RN |
959237-10-6 | |
| Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



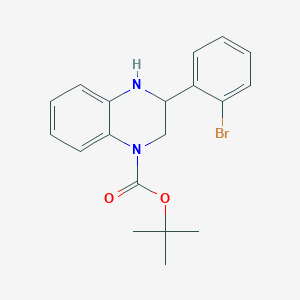
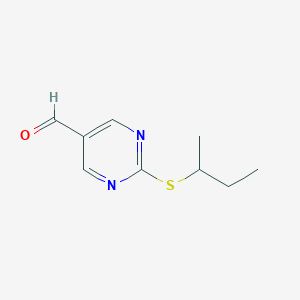
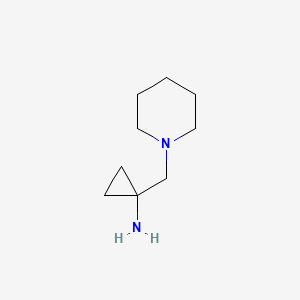
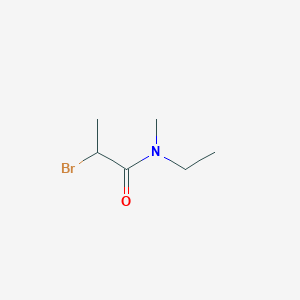
![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)
